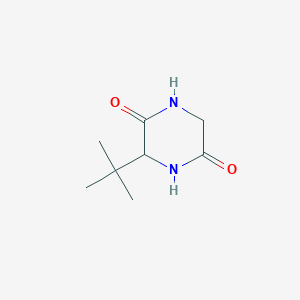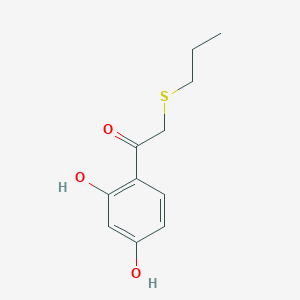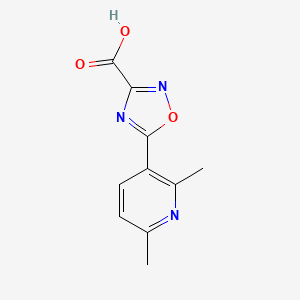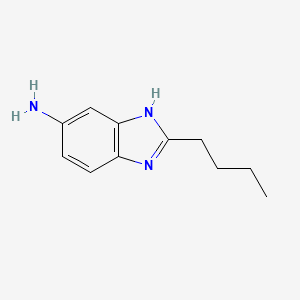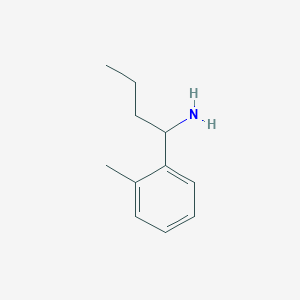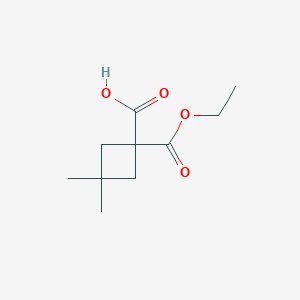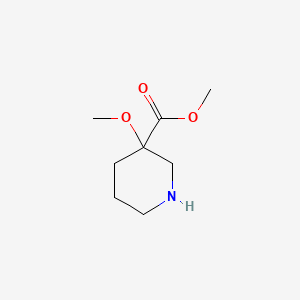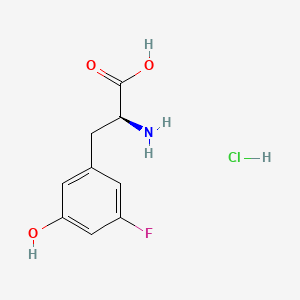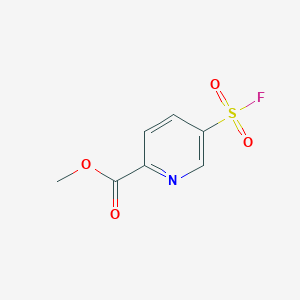
2,5-bis(4-formylphenyl)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-formylphenyl)terephthalic acid is a compound of significant interest in the field of organic chemistry It is a derivative of terephthalic acid, featuring two formyl groups attached to the phenyl rings at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves the reaction of terephthalic acid derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where terephthalic acid is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate iminium ion, which subsequently hydrolyzes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(4-formylphenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-bis(4-carboxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-hydroxymethylphenyl)terephthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-bis(4-formylphenyl)terephthalic acid has a wide range of applications in scientific research:
Medicine: Research into its use in the design of novel therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2,5-bis(4-formylphenyl)terephthalic acid in various applications is largely dependent on its ability to form stable covalent bonds with other molecules. In the context of COFs, the formyl groups react with amines to form imine linkages, resulting in a highly ordered and porous framework . This allows for precise control over the material’s properties, making it suitable for applications in catalysis, gas storage, and sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,5-bis(4-formylphenyl)terephthalic acid is unique due to its dual formyl groups, which provide versatile reactivity for the synthesis of complex structures. Compared to 2,5-bis(phenylamino)terephthalic acid, which features amino groups, the formyl groups offer different reactivity and potential for forming imine linkages. 2,5-furandicarboxylic acid, on the other hand, is a furan derivative and serves as a precursor for bio-based polymers, highlighting the diversity in applications and properties among these compounds.
Eigenschaften
Molekularformel |
C22H14O6 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2,5-bis(4-formylphenyl)terephthalic acid |
InChI |
InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
BNCRLOUOMWVMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




